molecular formula C7H8S B8767200 2-ethenyl-3-methylthiophene CAS No. 79461-92-0

2-ethenyl-3-methylthiophene

Cat. No.: B8767200
CAS No.: 79461-92-0
M. Wt: 124.21 g/mol
InChI Key: YQNNMEFXEVCWEZ-UHFFFAOYSA-N
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Description

2-ethenyl-3-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethenyl-3-methylthiophene can be achieved through several methods. One common approach involves the dehydration of α-(2-thienyl)ethanol or β-(2-thienyl)ethanol . Another method includes the condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride . Additionally, the dehydrochlorination of α-(2-thienyl)ethyl chloride and the dehydrogenation of 2-ethylthiophene are also viable synthetic routes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts and optimized reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-ethenyl-3-methylthiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where the vinyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, acids, and bases are often employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

2-ethenyl-3-methylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylthiophene
  • 3-Vinylthiophene
  • 2-Vinylthiophene

Comparison: 2-ethenyl-3-methylthiophene is unique due to the presence of both a methyl and a vinyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it more versatile in various chemical reactions compared to its analogs For instance, 2-Methylthiophene lacks the vinyl group, which limits its applications in polymer chemistry

Properties

CAS No.

79461-92-0

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

IUPAC Name

2-ethenyl-3-methylthiophene

InChI

InChI=1S/C7H8S/c1-3-7-6(2)4-5-8-7/h3-5H,1H2,2H3

InChI Key

YQNNMEFXEVCWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=C

Origin of Product

United States

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